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Introduction

Leucrose, a disaccharide isomer of sucrose, is emerging as a promising ingredient in the
development of low-glycemic food and beverage products. Composed of glucose and fructose
linked by an a-(1 - 5) glycosidic bond, its structure imparts unique physiological and functional
properties compared to traditional sugars. This document provides detailed application notes
on the use of leucrose in low-glycemic food formulations, summarizes key quantitative data,
and outlines experimental protocols for its evaluation.

Physicochemical Properties

Leucrose is a white, crystalline powder with a molecular formula of C12H22011 and a molecular
weight of 342.30 g/mol .[1] While specific solubility data for leucrose is not readily available in
the literature, its structural similarity to other highly soluble disaccharides like sucrose suggests
good solubility in aqueous solutions. For comparison, the solubility of sucrose in water at 20°C
Is approximately 200 g/100 mL.[2][3][4][5]

Metabolic and Health Properties

Leucrose offers several metabolic advantages over sucrose, making it an attractive option for
low-glycemic formulations.
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e Reduced Glycemic and Insulinergic Response: Human studies have shown that the
consumption of leucrose results in a lower blood glucose profile compared to an equivalent
amount of sucrose. This is attributed to its slower hydrolysis in the small intestine; the
cleavage rate of leucrose by human digestive carbohydrases is approximately 63% that of
sucrose. Interestingly, while blood glucose levels are lower, insulin and C-peptide profiles in
humans have been reported as unaltered compared to sucrose ingestion. While a specific
glycemic index (GI) for leucrose is not yet established in publicly available literature, its
slower digestion and the resulting lower blood glucose excursions indicate a low Gl. For
reference, the Gl of sucrose is 65.

e Lower Caloric Value: The caloric value of leucrose is estimated to be 2.0 kcal/g.

» Non-Cariogenic: Leucrose has been demonstrated to be non-cariogenic, meaning it does
not promote dental caries. Studies have shown that it is not significantly fermented to acid by
oral bacteria.

e Hepatic Health: In preclinical studies with mice on a high-fat diet, supplementation with
leucrose improved fasting blood glucose levels and reduced the accumulation of
triglycerides in the liver. This was associated with a downregulation of genes involved in
hepatic lipogenesis (fat production).

Quantitative Data Summary

The following tables summarize the key quantitative data for leucrose in comparison to
sucrose.
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Sucrose (for

Property Leucrose . Reference(s)
comparison)
Molecular Formula C12H22011 C12H22011
Molecular Weight 342.30 g/mol 342.30 g/mol
] Not established
Glycemic Index (GlI) o 65
(qualitatively low)
Caloric Value 2.0 kcal/g 4.0 kcal/g
Relative Sweetness ~50% of sucrose 100%
Relative Hydrolysis
63% of sucrose 100%
Rate
Cariogenicity Non-cariogenic Cariogenic
. Leucrose
Functional o Sucrose (for
(Inferred/Qualitativ . Reference(s)
Property comparison)

e)

Solubility in Water

High (specific data

unavailable)

~200 g/100 mL at
20°C

Thermal Stability

Stable under typical
food processing
conditions (specific

data unavailable)

Begins to degrade at
high temperatures,

caramelizes

Hygroscopicity

Hygroscopic (specific

data unavailable)

Hygroscopic

Viscosity of Solutions

Increases viscosity
(specific data

unavailable)

Increases viscosity

with concentration

Application in Low-Glycemic Food Formulations
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Leucrose's unique combination of properties makes it a versatile ingredient for reducing the
glycemic load of various food products.

e Beverages: Due to its expected high solubility and clean taste profile, leucrose can be used
in a wide range of beverages, including fruit juices, flavored waters, and dairy-based drinks.
Its lower sweetness intensity compared to sucrose may be advantageous in formulations
where a less intense sweetness is desired, or it can be used in combination with high-
intensity sweeteners to achieve the desired sweetness profile without adding significant
calories or impacting blood glucose.

» Baked Goods: In baked goods such as cakes, cookies, and bread, sucrose plays multiple
roles beyond sweetness, including contributing to texture, volume, and browning. While
specific studies on leucrose in baked goods are limited, its properties suggest it could
partially replace sucrose to reduce the glycemic index. Formulators should consider that its
lower sweetness may require the addition of other sweeteners. Its impact on moisture
retention (hygroscopicity) and browning (Maillard reaction and caramelization) would need to
be evaluated in specific applications.

o Confectionery and Dairy Products: Leucrose can be used in confectionery items like hard
candies and chocolates, as well as in dairy products such as yogurt and ice cream, to lower
their sugar content and glycemic impact. Its effect on texture and freezing point depression in
frozen desserts would be an important consideration.

Experimental Protocols

Protocol 1: In Vivo Determination of the Glycemic Index
(Gl) of a Food Product Containing Leucrose

Objective: To determine the glycemic index of a test food containing leucrose according to the
standardized methodology.

Materials:

» Test food containing a specific amount of leucrose to provide 50g of available
carbohydrates.

» Reference food: 50g of glucose powder.
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Blood glucose monitoring system (glucometer and test strips).
Lancets for capillary blood sampling.
Water.

Stopwatch/timer.

Procedure:

Subject Recruitment: Recruit at least 10 healthy adult volunteers. Participants should be
non-diabetic and have no known metabolic disorders.

Ethical Approval: Obtain informed consent from all participants and ensure the study protocol
is approved by an institutional review board.

Overnight Fast: Instruct participants to fast for 10-12 hours overnight before each test
session. Water is permitted.

Baseline Blood Glucose: On the morning of the test, measure the fasting blood glucose of
each participant.

Test Food Administration: Provide the participant with the test food containing 50g of
available carbohydrates from leucrose. The food should be consumed within 15 minutes.

Postprandial Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, 60, 90,
and 120 minutes after the start of food consumption.

Reference Food Test: On a separate day (at least one day apart), repeat steps 3-6 with the
same participants, but this time they consume the reference food (509 of glucose dissolved
in water).

Data Analysis: a. For each participant, calculate the incremental Area Under the Curve
(IAUC) for the blood glucose response for both the test food and the reference food, ignoring
the area below the fasting baseline. b. For each participant, calculate the Gl value: (IAUC of
test food / IAUC of reference food) x 100. c. The final Gl of the food product is the average of
the Gl values from all participants.
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Protocol 2: In Vivo Assessment of Glycemic and Insulin
Response to Leucrose in an Animal Model (Mouse)

Objective: To evaluate the postprandial glucose and insulin response to an oral gavage of

leucrose compared to sucrose in mice.

Materials:

Male C57BL/6J mice (8-10 weeks old).

Leucrose solution (e.g., 2 g/kg body weight in sterile water).
Sucrose solution (e.g., 2 g/kg body weight in sterile water).
Vehicle control (sterile water).

Blood glucose monitoring system.

Micro-capillary tubes for blood collection.

Insulin ELISA kit.

Oral gavage needles.

Procedure:

Acclimatization: Acclimatize mice to the housing conditions for at least one week.
Fasting: Fast the mice for 6 hours with free access to water.

Baseline Sampling: Collect a small blood sample from the tail vein to measure baseline
glucose and insulin levels.

Oral Gavage: Administer the leucrose solution, sucrose solution, or vehicle control to
respective groups of mice via oral gavage.

Post-Gavage Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes
post-gavage.
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e Glucose Measurement: Measure blood glucose immediately using a glucometer.

¢ Insulin Measurement: Process the collected blood to obtain plasma and store at -80°C.
Subsequently, measure insulin concentrations using an ELISA kit according to the
manufacturer's instructions.

» Data Analysis: Plot the mean blood glucose and insulin concentrations over time for each
group. Calculate the Area Under the Curve (AUC) for both glucose and insulin responses for
statistical comparison between groups.

Visualizations
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Caption: Metabolic pathway of leucrose digestion and its effect on blood glucose.
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Caption: Experimental workflow for determining the Glycemic Index (Gl).
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Caption: Workflow for an in vivo study on hepatic lipogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8805515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

